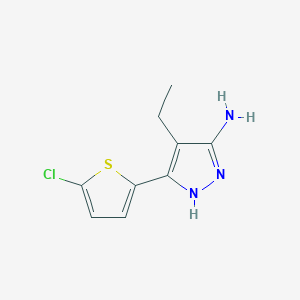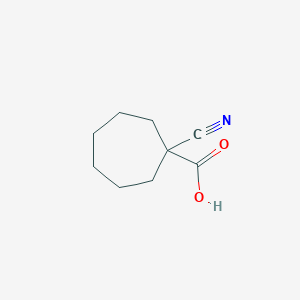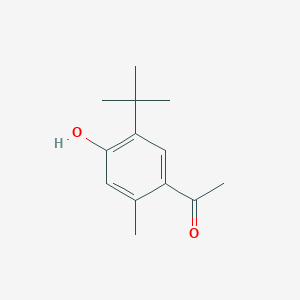
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one is an organic compound known for its phenolic structure. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with an ethanone group. It is widely used in various fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-tert-butyl-4-methylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions include ketones, alcohols, and substituted phenols.
Aplicaciones Científicas De Investigación
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its antioxidant properties and potential use in preventing oxidative stress-related diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its anti-inflammatory and antioxidant activities.
Industry: It is used as an additive in the production of plastics, rubber, and other materials to enhance their stability and durability.
Mecanismo De Acción
The mechanism by which 1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one exerts its effects is primarily through its antioxidant activity. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound may also interact with various molecular targets and pathways involved in inflammation and oxidative stress, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
1-(5-Tert-butyl-4-hydroxy-2-methylphenyl)ethan-1-one can be compared with other similar compounds such as:
2-tert-butyl-4-methylphenol: Lacks the ethanone group but shares similar antioxidant properties.
4-tert-butyl-2-hydroxyanisole: Contains a methoxy group instead of a methyl group, offering different solubility and reactivity.
2,6-di-tert-butyl-4-methylphenol: Known for its strong antioxidant activity and used as a stabilizer in various applications.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-4-hydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C13H18O2/c1-8-6-12(15)11(13(3,4)5)7-10(8)9(2)14/h6-7,15H,1-5H3 |
Clave InChI |
LWLRUYFRWWHTRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


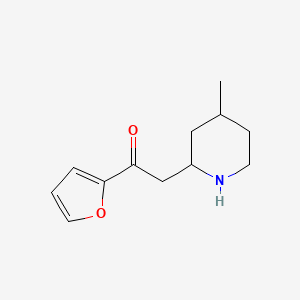
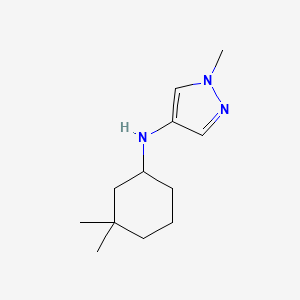
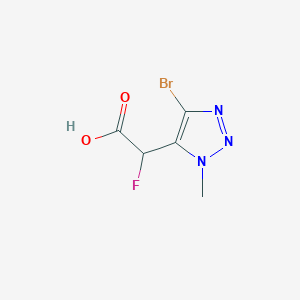
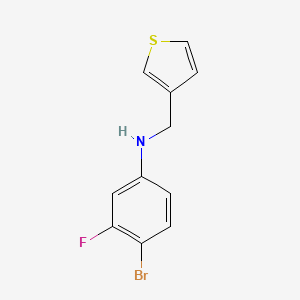
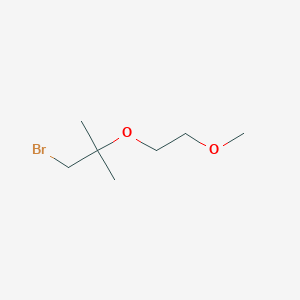
![2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13301978.png)
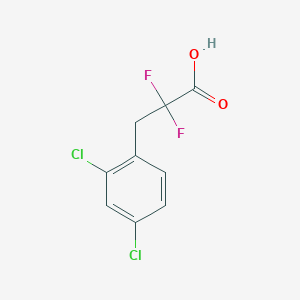
![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol](/img/structure/B13301990.png)
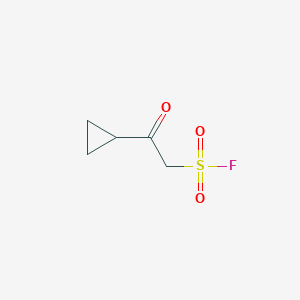

![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine](/img/structure/B13301997.png)
![3-(5-Oxaspiro[3.5]nonan-8-yloxy)azetidine](/img/structure/B13301999.png)
